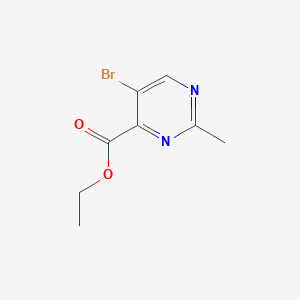

Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate

Description

Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate (CAS: 83410-38-2) is a pyrimidine derivative with the molecular formula C₈H₉BrN₂O₂ (molecular weight: 245.07 g/mol). Its structure features a pyrimidine ring substituted with a bromine atom at position 5, a methyl group at position 2, and an ethyl ester moiety at position 4 . This compound is widely utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) and halogen substitution chemistry .

Properties

IUPAC Name |

ethyl 5-bromo-2-methylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-3-13-8(12)7-6(9)4-10-5(2)11-7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNFJQXAJBLYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510107 | |

| Record name | Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83410-38-2 | |

| Record name | 4-Pyrimidinecarboxylic acid, 5-bromo-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83410-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate can be synthesized through various synthetic routes. One common method involves the bromination of 2-methylpyrimidine-4-carboxylate followed by esterification with ethanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of ethyl 5-bromo-2-methylpyrimidine-4-carboxylate often involves large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually stored in a sealed, dry environment at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Oxidation and Reduction: Products include pyrimidine N-oxides or dehalogenated pyrimidines.

Coupling Reactions: Products include biaryl or heteroaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate has the molecular formula . The presence of a bromine atom at the 5-position, a methyl group at the 2-position, and an ethyl ester group at the 4-position of the pyrimidine ring contributes to its reactivity and utility in synthesis.

Synthesis Routes

The synthesis of ethyl 5-bromo-2-methylpyrimidine-4-carboxylate typically involves:

- Bromination : The starting compound, 2-methylpyrimidine-4-carboxylate, is brominated using N-bromosuccinimide (NBS) in an appropriate solvent.

- Esterification : The brominated product is then reacted with ethanol under acidic conditions to yield the final compound.

These methods have been optimized for high yield and purity, making it suitable for both laboratory and industrial applications.

Organic Synthesis

Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. It can undergo nucleophilic substitution reactions, leading to the formation of more complex heterocycles. This versatility makes it valuable in developing new pharmaceuticals and agrochemicals.

Biological Studies

This compound has been utilized in studies investigating its effects on specific biochemical pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is crucial for understanding inflammatory diseases and potential therapeutic interventions.

Pharmacological Research

In pharmacological studies, ethyl 5-bromo-2-methylpyrimidine-4-carboxylate has been tested for its activity on various receptors. Case studies have demonstrated its potential as a modulator for muscarinic acetylcholine receptors, which are involved in numerous physiological processes .

Data Table: Applications Overview

| Application Area | Description | Example Studies |

|---|---|---|

| Organic Synthesis | Building block for complex heterocycles | Syntheses of new drug candidates |

| Biological Studies | Inhibition of inflammatory pathways | NF-kB pathway inhibition studies |

| Pharmacological Research | Modulation of receptor activity | Studies on muscarinic acetylcholine receptors |

Case Studies

- Inflammatory Pathway Inhibition : A study demonstrated that ethyl 5-bromo-2-methylpyrimidine-4-carboxylate effectively reduced inflammation markers in vitro by inhibiting NF-kB signaling pathways. This finding suggests potential therapeutic applications in treating inflammatory diseases.

- Receptor Modulation : Research involving this compound indicated its ability to enhance the activity of muscarinic acetylcholine receptors in cellular assays, providing insights into its role as a pharmacological agent that could lead to new treatments for conditions like Alzheimer's disease .

- Synthetic Methodology : A comprehensive synthesis method was developed that highlights the efficiency of using ethyl 5-bromo-2-methylpyrimidine-4-carboxylate as an intermediate for creating novel compounds with potential therapeutic effects against various diseases .

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating various biochemical pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, leading to reduced inflammation and apoptosis .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Utility : Bromine at position 5 in the target compound facilitates regioselective Suzuki couplings, as demonstrated in ’s synthesis of aryl-substituted pyrimidines .

- Crystallography : Hydrogen-bonding patterns in brominated pyrimidines (e.g., N–H···N interactions in ) highlight the role of substituents in dictating supramolecular architectures .

- Commercial Status : Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate is listed as discontinued in some catalogs (), suggesting a shift toward alternatives with improved bioavailability or cost-efficiency .

Biological Activity

Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate (CAS Number: 83410-38-2) is a compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. This article focuses on the synthesis, biological properties, and relevant case studies associated with this compound.

- Molecular Formula : CHBrNO

- Molecular Weight : 245.07 g/mol

- Structural Characteristics : The compound features a brominated pyrimidine ring substituted with an ethyl carboxylate group, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of ethyl 5-bromo-2-methylpyrimidine-4-carboxylate typically involves several steps:

- Bromination of 2-Methylpyrimidine : Using bromine or brominating agents.

- Carboxylation : Introducing the carboxylic acid functionality through methods such as the reaction with ethyl chloroformate.

- Esters Formation : Converting the carboxylic acid to an ester by reacting with ethanol in the presence of acid catalysts.

The overall yield of this synthesis can vary based on conditions but is reported to be around 52% in some methods .

Biological Activity

The biological activity of ethyl 5-bromo-2-methylpyrimidine-4-carboxylate has been explored in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 5-bromo-2-methylpyrimidine derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown:

- Inhibition of Gram-positive and Gram-negative Bacteria : Compounds derived from the pyrimidine structure often demonstrate inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0048 mg/mL to 0.0195 mg/mL against various strains .

Case Studies

-

Study on Antimicrobial Properties :

- A study evaluated various pyrimidine derivatives, including those similar to ethyl 5-bromo-2-methylpyrimidine-4-carboxylate. The results indicated that these compounds had promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with specific attention given to their structure-activity relationships (SAR) which highlighted the importance of bromination at the 5-position for enhanced activity .

-

Anticancer Activity Evaluation :

- A comparative study assessed the cytotoxic effects of several pyrimidine derivatives against human cancer cell lines. Results demonstrated that certain substitutions on the pyrimidine ring significantly influenced anticancer activity, suggesting that ethyl 5-bromo-2-methylpyrimidine-4-carboxylate could be a candidate for further investigation in cancer therapeutics .

Q & A

Q. What are the recommended methods for synthesizing and characterizing Ethyl 5-bromo-2-methylpyrimidine-4-carboxylate?

- Synthesis : A common approach involves nucleophilic substitution or condensation reactions, where bromine introduction occurs via halogenation of a pyrimidine precursor. For example, bromination at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions.

- Characterization :

- NMR Spectroscopy : , , and NMR (if applicable) to confirm substituent positions and purity.

- X-ray Crystallography : To resolve bond lengths, angles, and torsion angles (e.g., C–Br bond length ~1.89 Å, as seen in analogous structures) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Solubility : Test in common solvents (DMSO, DMF, chloroform) via incremental addition and sonication. Polar aprotic solvents are typically preferred due to the ester and bromine groups.

- Stability :

- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify decomposition temperatures.

- Hydrolytic Stability : Monitor ester group integrity under acidic/basic conditions using HPLC or .

- Light Sensitivity : Conduct UV-Vis spectroscopy under varying light exposure to detect photodegradation.

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent evaporation.

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for brominated organic compounds. Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure of this compound be systematically analyzed?

- Methodology :

Q. What computational strategies are effective in predicting the reactivity of the bromine substituent in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic/electrophilic attack.

- Mechanistic Studies : Simulate transition states for Suzuki-Miyaura or Ullmann couplings to optimize reaction conditions (e.g., Pd catalyst loading, base selection) .

- Solvent Effects : Use COSMO-RS models to predict solvation energies and reaction yields.

Q. How can ring puckering in the pyrimidine moiety be quantified using crystallographic data?

Q. How should researchers resolve contradictions in reported bond angles or torsional parameters for this compound?

- Statistical Analysis : Apply mean squared displacement (MSD) or R-factor comparisons across multiple datasets.

- Refinement Protocols : Use SHELXL for high-resolution refinements, ensuring anisotropic displacement parameters are correctly modeled .

- Validation Tools : Cross-check with CheckCIF (IUCr) to identify outliers in geometric parameters.

Q. What strategies are recommended for designing derivatives of this compound for biological activity screening?

- Functional Group Interconversion :

- Replace the ester group with amides via aminolysis.

- Introduce fluorinated groups at the 2-methyl position to enhance metabolic stability.

- Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents that optimize target binding .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters from Analogous Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.